2-(3-Ethyloxetan-3-yl)acetonitrile

Description

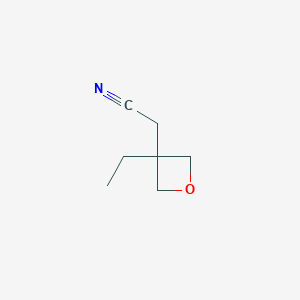

2-(3-Ethyloxetan-3-yl)acetonitrile (CAS 1783497-01-7) is a nitrile-functionalized oxetane derivative with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol. Its structure comprises a three-membered oxetane ring substituted with an ethyl group at the 3-position, linked to an acetonitrile moiety. This compound is of interest in medicinal chemistry and materials science due to the oxetane ring’s strain-induced reactivity and the nitrile group’s versatility in further synthetic transformations .

Oxetanes are valued for their ability to modulate physicochemical properties, such as improving solubility and metabolic stability in drug candidates.

Properties

IUPAC Name |

2-(3-ethyloxetan-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-7(3-4-8)5-9-6-7/h2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYPKGQJEQXRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethyloxetan-3-yl)acetonitrile typically involves the reaction of 3-ethyloxetan-3-ol with a suitable nitrile source under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of acetonitrile to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common practices in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Ethyloxetan-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

Oxidation: Oxetane carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted oxetane derivatives.

Scientific Research Applications

Chemistry

2-(3-Ethyloxetan-3-yl)acetonitrile serves as a building block for synthesizing more complex molecules and polymers. Its unique structure allows it to undergo various chemical reactions, including:

- Oxidation: Forms oxetane carboxylic acids.

- Reduction: Converts nitrile groups to primary amines.

- Substitution: Participates in nucleophilic substitution reactions.

Biology

In biological research, this compound is investigated for its potential as a bioactive compound in drug discovery. The oxetane ring can undergo ring-opening reactions that lead to reactive intermediates capable of interacting with biological macromolecules.

Medicine

This compound is explored for its potential therapeutic properties , particularly:

- Antimicrobial Activity: Studies suggest that compounds containing oxetane rings may exhibit antimicrobial properties.

- Anticancer Activity: Preliminary investigations indicate potential efficacy against certain cancer cell lines, warranting further exploration.

Industry

The compound is utilized in the production of specialty chemicals and materials with unique properties. Its distinct chemical structure allows for applications in creating novel materials with tailored characteristics.

Case Studies

-

Synthesis and Characterization:

A study published in Journal of Organic Chemistry detailed the synthesis of this compound using optimized reaction conditions that yielded high purity levels. The characterization was performed using NMR and mass spectrometry, confirming the structural integrity of the synthesized compound. -

Biological Activity Assessment:

Research conducted at a university laboratory investigated the antimicrobial properties of derivatives from this compound against various bacterial strains. Results indicated significant inhibitory effects, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(3-Ethyloxetan-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Key Observations:

- Functional Group Diversity: Unlike ester-containing analogs (e.g., Ethyl (3-cyano-3-oxetanyl)acetate), the nitrile group in the target compound enables direct participation in click chemistry or cyanation reactions .

- Biological Relevance : Indole- and triazole-containing derivatives (e.g., 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile) are more prevalent in drug discovery due to their heterocyclic pharmacophores, whereas oxetane nitriles are often intermediates .

Physicochemical and Electronic Properties

HOMO-LUMO Analysis:

Density Functional Theory (DFT) studies on structurally related nitriles (e.g., methyl 2-(4-methyl-2-oxoindolin-3-yl)acetonitrile) reveal that HOMO orbitals localize on electron-rich regions like aromatic rings, while LUMO orbitals occupy nitrile and carbonyl groups. This distribution suggests that this compound may exhibit similar electronic behavior, with the oxetane ring stabilizing charge transfer processes .

Solubility and Stability:

- The ethyl group enhances hydrophobicity, reducing aqueous solubility compared to unsubstituted oxetane nitriles.

- Oxetane rings improve metabolic stability compared to larger cyclic ethers (e.g., tetrahydrofuran derivatives), as seen in analogs like 2-ethoxy-2-(oxolan-3-yl)acetonitrile .

Biological Activity

2-(3-Ethyloxetan-3-yl)acetonitrile is a compound that has garnered attention for its potential biological activity. With a molecular structure that includes an ethyloxetane moiety, this compound may interact with various biological systems, leading to significant pharmacological implications. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

- IUPAC Name : this compound

- Molecular Formula : C₆H₉N₁O₂

- Molecular Weight : 127.14 g/mol

- CAS Number : 42941-62-8

The biological activity of this compound is hypothesized to involve interactions with specific biomolecular targets, potentially including enzymes and receptors. The presence of the acetonitrile group may enhance lipophilicity, allowing for better membrane permeability and interaction with cellular components.

Biological Activity Overview

Research indicates that compounds similar to this compound can exhibit various biological activities:

- Antimicrobial Activity : Some studies suggest that compounds with oxetane rings possess antimicrobial properties due to their ability to disrupt bacterial cell walls.

- Cytotoxicity : Preliminary data indicate potential cytotoxic effects against cancer cell lines, which may be attributed to the compound's ability to induce apoptosis.

- Enzyme Inhibition : There is evidence suggesting that this compound could inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of various oxetane derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments were conducted using human leukemia cell lines (K562). Treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to the activation of apoptotic pathways, supported by increased levels of pro-apoptotic markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.